6-フルオロ-4-ヒドロキシクマリン

概要

説明

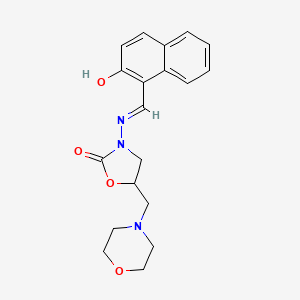

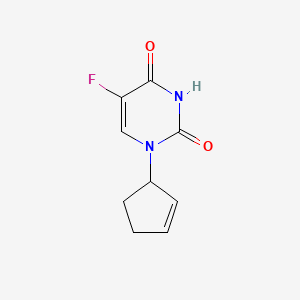

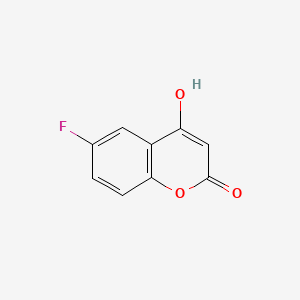

6-Fluoro-4-hydroxycoumarin is a chemical compound with the molecular formula C9H5FO3 . It has an average mass of 180.133 Da and a monoisotopic mass of 180.022278 Da .

Synthesis Analysis

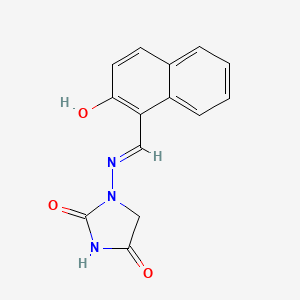

6-Fluoro-4-hydroxycoumarin undergoes direct sulfanylation with thiols in water to yield corresponding 4-sulfanylcoumarins . It may also be used to synthesize chromenopyridinones .Molecular Structure Analysis

The molecular structure of 6-Fluoro-4-hydroxycoumarin consists of 9 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis

6-Fluoro-4-hydroxycoumarin has a density of 1.5±0.1 g/cm3, a boiling point of 354.0±42.0 °C at 760 mmHg, and a flash point of 167.9±27.9 °C . It has a molar refractivity of 41.3±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 116.3±3.0 cm3 .科学的研究の応用

4-スルファニルクマリンの合成

6-フルオロ-4-ヒドロキシクマリンは、水中でチオールと直接スルファニル化反応を起こし、対応する4-スルファニルクマリンを生成します . この反応は、様々な化学反応における重要な中間体である4-スルファニルクマリンの合成方法を提供するため、有機化学の分野で重要です。

クロメノピリジノン類の合成

6-フルオロ-4-ヒドロキシクマリンは、クロメノピリジノン類の合成に使用することができます . クロメノピリジノン類は、生物活性を示すことから、医薬品化学における潜在的な用途について研究されてきた有機化合物のクラスです。

生体分子の蛍光標識

クマリン類は、6-フルオロ-4-ヒドロキシクマリンを含む、生体分子の蛍光標識において重要な役割を果たしています . これは、蛍光標識を使用して生体分子の動きを可視化し追跡する生化学の分野で特に役立ちます。

金属イオン検出

クマリン類は、金属イオンの検出にも使用されています . クマリン類は特定の金属イオンに結合して蛍光を発するため、分析化学においてこれらのイオンの検出と定量に役立ちます。

ミクロ環境極性検出

クマリン類の蛍光特性は、ミクロ環境の極性を検出するために使用できます . これは、ミクロ環境の極性を理解することで、材料の性質についての洞察を提供する物理化学や材料科学において応用されています。

pH検出

クマリン類は、pHレベルの検出に使用できます . クマリン類の蛍光はpHによって変化するため、環境科学、食品科学、生化学など、様々な分野でpH指示薬として役立ちます。

作用機序

Target of Action

Coumarins, the class of compounds to which 6-fluoro-4-hydroxycoumarin belongs, are known to interact with various enzymes and receptors in the body .

Mode of Action

6-Fluoro-4-hydroxycoumarin undergoes direct sulfanylation with thiols in water to yield corresponding 4-sulfanylcoumarins . This reaction is likely to be facilitated by the presence of the fluorine atom at the 6th position, which may increase the electrophilicity of the coumarin nucleus, thereby promoting the sulfanylation reaction .

Biochemical Pathways

Coumarins are known to be involved in various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Coumarins are generally well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The compound’s ability to undergo sulfanylation suggests that it may form covalent bonds with thiol-containing molecules, potentially altering their function .

Action Environment

The action of 6-Fluoro-4-hydroxycoumarin can be influenced by various environmental factors. For instance, the compound’s sulfanylation reaction occurs in water, suggesting that the reaction’s efficiency may be affected by the water’s pH, temperature, and ionic strength .

Safety and Hazards

生化学分析

Biochemical Properties

6-Fluoro-4-hydroxycoumarin has been found to undergo direct sulfanylation with thiols in water to yield corresponding 4-sulfanylcoumarins This suggests that it can interact with enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It has been found to interact with titanium oxide nanoparticles, revealing a mix of static and dynamic fluorescence quenching mechanisms . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

6-fluoro-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOYNGQUPPGRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1994-13-4 | |

| Record name | 6-Fluoro-4-hydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1994-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action of 6-fluoro-4-hydroxycoumarin derivatives as anticoagulants?

A1: While the provided research abstract does not delve into the specific mechanism of action, 6-fluoro-4-hydroxycoumarin belongs to the coumarin family. Coumarin derivatives are known to exert their anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). [] VKOR is crucial for the regeneration of vitamin K, a cofactor essential for the synthesis of various clotting factors in the liver. By inhibiting VKOR, these compounds disrupt the coagulation cascade and exert an anticoagulant effect.

Q2: Does the addition of a fluorine atom at the 6th position of 4-hydroxycoumarin impact its anticoagulant activity?

A2: While the abstract doesn't provide specific details on the structure-activity relationship, the study's title mentioning "newly synthetized 6-fluoro-4-hydroxycoumarin derivatives" suggests that the fluorine atom plays a role in modulating the compound's activity. [] Further research exploring the structure-activity relationship would be needed to determine the precise impact of the fluorine substitution on anticoagulation potency and other pharmacological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)

![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)